molecular formula C11H14O4 B2576675 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde CAS No. 114991-70-7

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Cat. No.: B2576675
CAS No.: 114991-70-7
M. Wt: 210.229
InChI Key: NOPUZJCDDPDODF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The methoxy and methoxyethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

3-methoxy-4-(2-methoxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPUZJCDDPDODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a flask was added vanillin (3.28 g, 21.6 mmol) and 2-bromoethyl methyl ether (3.04 mL, 1.5 equiv) in a solution of DMF (20 mL). K2CO3 (5.5 g, 2 equiv) was then added to the solution and the reaction slurry was stirred at 90° C. for 16 h under N2. The reaction solution was diluted with EtOAc (100 mL), filtered, washed with sat NH4Cl, dried over Na2SO4, filtered and concentrated in vacuo. The crude material was chromatographed (SiO2, Hex/EtOAc 100:D to 70:30) to afford the intermediate compound.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-4-hydroxybenzaldehyde (8.0 g) in DMF (60 mL) was added K2CO3 (8.0 g) and 1-chloro-2-methoxyethane (5.1 g). The resulting mixture was stirred at 80° C. overnight. After reaction finished, ethyl acetate (200 mL) was added, and washed with 2 N aqueous HCl solution, brine, dried over Na2SO4, filtered, concentrated. The residue was washed with petrol ether to give 3-methoxy-4-(2-methoxyethoxy)benzaldehyde (10 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ: 9.86 (s, 1H); 7.45-7.41 (m, 2H); 7.01 (d, J=8.0, 1H); 4.27-4.25 (m, 2H); 3.93 (s, 3H); 3.85-3.82 (m, 2H); 3.46 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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